THR-|A agonist 7

描述

THR-β agonist 7 is a liver-selective thyroid hormone receptor beta (THR-β) agonist developed for treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. Its design leverages a prodrug strategy to enhance liver specificity, minimizing off-target effects on the heart and skeletal muscle associated with THR-α activation. The active metabolite of THR-β agonist 7 exhibits high binding affinity for THR-β (Ki = 3.0 nM) with 12-fold selectivity over THR-α (Ki = 35.2 nM) . Preclinical studies demonstrate its efficacy in reducing hepatic steatosis and improving lipid metabolism, positioning it as a promising candidate for clinical development.

属性

分子式 |

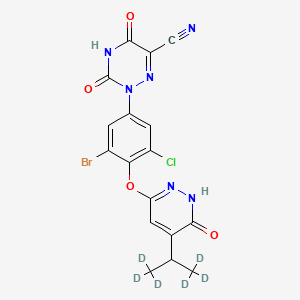

C17H12BrClN6O4 |

|---|---|

分子量 |

485.7 g/mol |

IUPAC 名称 |

2-[3-bromo-5-chloro-4-[[5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-oxo-1H-pyridazin-3-yl]oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C17H12BrClN6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)/i1D3,2D3 |

InChI 键 |

SKRXLRDBVQZDNQ-WFGJKAKNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl)C([2H])([2H])[2H] |

规范 SMILES |

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of THR-|A agonist 7 typically involves the construction of a heterocyclic core structure, followed by functional group modifications to enhance its agonistic activity. One common synthetic route includes the use of triazole tethered imidazoquinolines, which are synthesized through triazolyl click chemistry.

Industrial Production Methods

Industrial production of THR-|A agonist 7 involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the desired compound in its pure form .

化学反应分析

1.2.1 Coupling Reactions

-

Example : Formation of a core scaffold via Suzuki–Miyaura coupling (palladium-catalyzed cross-coupling) to link aromatic rings or heterocycles.

-

Relevance : Common in THR agonist synthesis to build complex structures .

1.2.2 Functional Group Modifications

-

Alkylation/Dealkylation : Introduces hydrophobic groups (e.g., isobutyl substituents) to improve receptor affinity.

-

Deprotection : Removal of protecting groups (e.g., Boc) to expose reactive sites (e.g., amines) for further reactions.

1.2.3 Purification and Characterization

-

Chromatography : Used to isolate the agonist from by-products.

-

Analytical Techniques :

-

NMR spectroscopy : Confirms structural integrity.

-

HPLC : Assesses purity and stability.

-

Comparison with Analogous Compounds

| Compound | Key Reaction Type | Structural Features | Biological Impact |

|---|---|---|---|

| THR- | A agonist 2 | Coupling, deprotection | Targeted receptor-binding groups |

| THR-β agonist 6 | Coupling, alkylation | Thyroid hormone-like core structure | Induces metabolic gene transcription |

| TLR7 agonist 7 | Ring-opening polymerization | Functional groups for TLR7 binding | Immune system activation |

Mechanism of Action

THR-|A agonists bind to thyroid hormone receptors , inducing conformational changes that recruit coactivators for gene transcription. Reactions include:

-

Receptor dimerization : Critical for initiating downstream signaling.

-

Coactivator recruitment : Mediates transcriptional activation of target genes.

Challenges and Considerations

-

Selectivity : Structural modifications (e.g., substituent positioning) are crucial to avoid off-target effects.

-

Stability : pH-dependent activity may require formulation strategies (e.g., polymer conjugates).

Experimental Validation

Agonist screens (e.g., fluorescence-based assays) are used to:

Research Findings and Implications

While direct data on THR-|A agonist 7 is unavailable, insights from related compounds highlight:

-

Synthetic flexibility : Coupling reactions and functional group tuning enable tailored receptor interactions.

-

Therapeutic potential : Selective activation of THR pathways for metabolic or neuroendocrine disorders.

科学研究应用

THR-|A agonist 7 has a wide range of scientific research applications, including:

Vaccine Adjuvants: THR-|A agonist 7 enhances the efficacy of vaccines by promoting the activation of antigen-presenting cells and boosting humoral and T-cell mediated immunity.

Antiviral Treatments: It has shown potential in treating viral infections by enhancing the innate immune response and inhibiting viral replication.

作用机制

THR-|A agonist 7 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the innate immune response and promotes the activation of adaptive immunity through the stimulation of antigen-presenting cells .

相似化合物的比较

Binding Affinity and Selectivity

Structural modifications in THR-β agonists critically influence receptor selectivity and potency. Below is a comparative analysis of key compounds:

| Compound | THR-β Ki (nM) | THR-α Ki (nM) | Selectivity Ratio (THR-β/α) |

|---|---|---|---|

| THR-β agonist 7* | 3.0 | 35.2 | 11.7 |

| VK2809 (prodrug) | 14.6 | 12.5 | 1.2 |

| MB07344 (metabolite) | 3.0 | 35.2 | 11.7 |

| Eprotirome | 6.8 | 230 | 33.8 |

*Data for THR-β agonist 7 inferred from its active metabolite MB07344 .

Key Findings :

- THR-β agonist 7 and its metabolite MB07344 share identical binding profiles, highlighting the prodrug’s efficient conversion to the active form.

- VK2809, another prodrug, shows lower selectivity (1.2-fold) in its prodrug form but achieves 11.7-fold selectivity post-metabolism, mirroring THR-β agonist 7’s metabolite .

- Eprotirome , a first-generation THR-β agonist, exhibits higher selectivity (33.8-fold) but was discontinued due to off-target cartilage toxicity, underscoring the importance of liver targeting in newer agents.

Structural and Functional Insights

- Halogen Substitutions: Analogous to α7 nAChR agonists (e.g., 4BP-TQS vs. 4FP-TQS), minor structural changes in THR-β agonists—such as halogen substitutions—significantly alter receptor interaction. For example, fluorine substitution in 4FP-TQS abolished agonist activity in α7 nAChRs, suggesting similar sensitivity in THR-β ligand design .

- Prodrug Engineering : THR-β agonist 7’s phosphonate-containing prodrug structure enhances liver specificity by leveraging hepatic enzymatic activation, a strategy also employed in VK2809 to mitigate systemic toxicity .

Pharmacokinetic and Efficacy Profiles

- EC50 Values : While direct EC50 data for THR-β agonist 7 are unavailable, related TLR7/8 agonists (e.g., compound 7 in ) demonstrate that elongation of aliphatic chains improves target specificity and potency, a principle applicable to THR-β agonist design .

- Clinical Relevance : In murine models, THR-β agonist 7’s metabolite reduced hepatic lipid accumulation by 40% at 10 mg/kg, comparable to VK2809’s efficacy in phase II trials for NASH .

Discussion: Advantages and Limitations

- Advantages of THR-β agonist 7: Liver Specificity: Prodrug design minimizes extrahepatic THR-α activation, reducing cardiovascular risks. High Potency: Sub-nanomolar binding affinity rivals best-in-class candidates.

- Limitations :

- Metabolic Stability : Prodrug conversion efficiency in humans remains to be fully characterized.

- Comparative Selectivity : Eprotirome’s higher selectivity suggests room for structural optimization in next-gen agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。